Spiperone

Catalog No.
S543690
CAS No.
749-02-0
M.F
C23H26FN3O2
M. Wt
395.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiperone

CAS Number

749-02-0

Product Name

Spiperone

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Molecular Formula

C23H26FN3O2

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C23H26FN3O2/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29)

InChI Key

DKGZKTPJOSAWFA-UHFFFAOYSA-N

SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F

Solubility

50.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Spiperone; E 525; E-525; E525; R 5147; R-5147; R5147; NSC 170983; NSC-170983; NSC170983;

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F

Description

The exact mass of the compound Spiperone is 395.2009 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757864. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Butyrophenones. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Positron Emission Tomography (PET) Imaging of Dopamine D2 Receptors

Spiperone, radioactively labeled, is used in PET scans to image dopamine D2 receptors in the brain. These receptors are involved in various functions, including movement, reward processing, and cognition. By measuring spiperone binding, researchers can assess the density and distribution of D2 receptors in living subjects. This helps in:

  • Studying the dopamine system in healthy individuals
  • Investigating neurodegenerative diseases like Parkinson's disease, where D2 receptor loss is observed
  • Evaluating the effects of medications on the dopamine system, including potential new drugs for neurological and psychiatric conditions

[^1] : [^2] : [^3] :

In Vitro Studies of Dopamine Signaling

Spiperone is used in cell culture experiments to study dopamine signaling pathways. By binding to D2 receptors, it can:

  • Investigate the mechanisms by which dopamine interacts with its receptors
  • Assess the effects of various drugs on dopamine receptor function
  • Explore the role of D2 receptors in specific cellular processes relevant to neurological and psychiatric disorders

[^4] : [^5] : [^6] :

Spiperone is a compound classified as a typical antipsychotic and belongs to the butyrophenone chemical class. Its chemical formula is C23H26FN3O2C_{23}H_{26}FN_{3}O_{2}, with a molar mass of approximately 395.478 g/mol. Spiperone is primarily known for its role as a dopamine antagonist, particularly at the D2 receptor, and also interacts with various serotonin receptors, including 5-HT1A and 5-HT2A . It is utilized in clinical settings, particularly in Japan, for the treatment of schizophrenia and has been identified as a potential therapeutic agent for cystic fibrosis due to its ability to activate calcium-dependent chloride channels .

Spiperone acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist []. This means it binds to these receptors without activating them, blocking the action of natural dopamine and serotonin. This antagonistic effect is believed to be how Spiperone exerts its antipsychotic effects in schizophrenia [].

Spiperone is generally well-tolerated at therapeutic doses, but side effects like nausea, vomiting, and movement disorders can occur []. Due to its interaction with dopamine and serotonin systems, it can also interact with other medications targeting these neurotransmitters.

, primarily involving its interactions with neurotransmitter receptors. It acts as an antagonist to dopamine and serotonin receptors, influencing various signaling pathways within the central nervous system. The compound can also participate in reactions that lead to the formation of derivatives like N-Methylspiperone, which is used in neuroimaging techniques such as positron emission tomography .

The synthesis of spiperone involves an exothermic reaction between 1-benzylpiperidin-4-one and aniline, leading to the formation of spiperone through subsequent steps that may involve cyclization and functional group modifications .

Spiperone exhibits significant biological activity as a dopamine D2 receptor antagonist, which is crucial in the treatment of psychotic disorders. Its binding affinity varies across serotonin receptor subtypes, with notable potency at 5-HT2A receptors (Ki = 1.17 nM) and moderate affinity for 5-HT1A receptors (Ki = 17.3 nM) . Recent studies have revealed that spiperone can enhance intracellular calcium levels through a protein tyrosine kinase-coupled phospholipase C pathway, which stimulates chloride secretion in airway epithelial cells, indicating its potential for treating cystic fibrosis .

The synthesis of spiperone can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with 1-benzylpiperidin-4-one and aniline.
  • Reaction Conditions: The reaction is exothermic and may require specific temperature control.
  • Purification: Post-reaction purification techniques such as recrystallization or chromatography may be employed to isolate spiperone from by-products.

These methods allow for the production of spiperone in sufficient purity for both research and clinical applications .

Spiperone has several applications:

  • Psychiatric Treatment: It is primarily used in treating schizophrenia due to its antipsychotic properties.
  • Research Tool: Spiperone serves as a pharmacological tool for studying dopamine and serotonin receptor interactions and their roles in various neurological conditions.
  • Potential Cystic Fibrosis Therapy: Its ability to activate calcium-dependent chloride channels positions it as a candidate for therapeutic development aimed at correcting chloride secretion defects associated with cystic fibrosis .

Spiperone's interactions extend beyond its primary targets:

  • Dopamine Receptors: It antagonizes D2 receptors, affecting dopaminergic signaling pathways.
  • Serotonin Receptors: Spiperone's interaction with serotonin receptors impacts mood regulation and psychotic symptoms.
  • Calcium Channels: Recent studies indicate that spiperone enhances intracellular calcium levels independently of its receptor antagonism, suggesting alternative pathways for therapeutic effects .

These interactions highlight spiperone's multifaceted role in pharmacology.

Several compounds share structural or functional similarities with spiperone:

Compound NameClassMain ActivityUnique Features
HaloperidolButyrophenoneDopamine antagonistLong history of use in psychiatry
RisperidoneAtypical antipsychoticDopamine and serotonin antagonistBroader receptor profile
N-MethylspiperoneDerivative of spiperoneDopamine antagonistUsed in neuroimaging
FluphenazinePhenothiazineDopamine antagonistHigh potency with long duration

Spiperone is unique due to its dual action on calcium channels alongside its receptor antagonism, distinguishing it from other antipsychotic agents that primarily focus on neurotransmitter modulation .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

395.20090524 g/mol

Monoisotopic Mass

395.20090524 g/mol

Heavy Atom Count

29

LogP

3.03 (LogP)

Appearance

Solid powder

Melting Point

141.8 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4X6E73CJ0Q

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Dopamine Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

749-02-0

Wikipedia

Spiperone

Dates

Modify: 2023-08-15

Quantitative analysis of fluorescent ligand binding to dopamine D

Anni Allikalt, Tõnis Laasfeld, Mihkel Ilisson, Sergei Kopanchuk, Ago Rinken
PMID: 32783364   DOI: 10.1111/febs.15519

Abstract

Dopamine receptors are G protein-coupled receptors that have several essential functions in the central nervous system. A better understanding of the regulatory mechanisms of ligand binding to the receptor may open new possibilities to affect the downstream signal transduction pathways. The majority of the available ligand binding assays use either membrane preparations, cell suspensions, or genetically modified receptors, which may give at least partially incorrect understanding of ligand binding. In this study, we implemented an assay combining fluorescence and bright-field microscopy to measure ligand binding to dopamine D
receptors in live mammalian cells. For membrane fluorescence intensity quantification from microscopy images, we developed a machine learning-based user-friendly software membrane tools and incorporated it into a data management software aparecium that has been previously developed in our workgroup. For the experiments, a fluorescent ligand NAPS-Cy3B was synthesized by conjugating a dopaminergic antagonist N-(p-aminophenethyl)spiperone with a fluorophore Cy3B. The subnanomolar affinity of NAPS-Cy3B makes it a suitable ligand for the characterization of D
receptors in live HEK293 cells. Using a microplate compatible automated widefield fluorescence microscope, together with the membrane tools software, enables the detection and quantification of ligand binding with a high-throughput. The live cell assay is suitable for the characterization of fluorescent ligand binding and also in the competition experiments for the screening of novel unlabeled dopaminergic ligands. We propose that this simple yet more native-like approach is feasible in GPCR research, as it enables the detection of ligand binding in an environment containing more components involved in the signal transduction cascade.


Blockade of Dopamine D2 Receptors as a Novel Approach to Stimulation of Notch1

E G Skurikhin, V A Krupin, O V Pershina, E S Pan, A V Pakhomova, L A Sandrikina, N N Ermakova, O E Vaizova, M A Zhukova, A M Dygai
PMID: 32328949   DOI: 10.1007/s10517-020-04787-9

Abstract

We studied the effects of spiperone, a selective blocker of dopamine D2 receptors, on the model of pulmonary emphysema provoked by administration of elastase and D-galactosamine hydrochloride to female C57BL/6 mice and characterized by activation of proteases in the lungs and systemic deficiency of its inhibitor α1-antitrypsin. In this model, spiperone prevented the development of inflammatory reaction and reduced the area of emphysematous expanded alveolar tissue. The expression of angiogenic marker CD31 in the lungs increased under these conditions. Regeneration of the damaged microvascular bed under the action of spiperone resulted from recruiting of Notch1
endothelial progenitor cells (CD45
CD31
CD34
) into the lungs and blockade of the inhibitory effect of dopamine on phosphorylation of VEGF-2 receptors in endothelial cells of different maturity. In addition, spiperone produced a protective effect on hepatocytes and restored the production and secretion of α1-antitrypsin by these cells.


Spiperone: Tritium labelling at high specific activity

Crist N Filer, Anne G Laseter, Emma J Shelton
PMID: 30999206   DOI: 10.1016/j.apradiso.2019.02.008

Abstract

An efficient method is described to tritiate spiperone at high specific activity.


Molecular characterization of a vitellogenesis-inhibiting hormone (VIH) in the mud crab (Scylla olivacea) and temporal changes in abundances of VIH mRNA transcripts during ovarian maturation and following neurotransmitter administration

Napamanee Kornthong, Supawadee Duangprom, Saowaros Suwansa-Ard, Jirawat Saetan, Teva Phanaksri, Sineenart Songkoomkrong, Supawadee Kheowkae, Jutaporn Pollawat, Prasert Sobhon
PMID: 31405473   DOI: 10.1016/j.anireprosci.2019.106122

Abstract

The vitellogenesis-inhibiting hormone (VIH), also known as gonad-inhibiting hormone, is a neuropeptide hormone in crustaceans that belongs to the crustacean hyperglycemic hormone (CHH)-family peptide. There is regulation vitellogenesis by VIH during gonad maturation in crustaceans. A full-length Scylla olivacea VIH (Scyol-VIH) was identified through reverse transcription polymerase chain reaction and rapid amplification of cDNA ends. The open reading frame consists of 378 nucleotides, which encodes a 126-amino acid precursor protein, including a 22-residue signal peptide and a 103-amino acid mature peptide in which 6 highly conserved cysteine residues are present. There was expression of the Scyol-VIH gene in immature female Scylla olivacea in the eyestalk, brain and ventral nerve cord. The Scyol-VIH gene expression was localized to the eyestalk X-organ, brain neuronal clusters 6 and 11, and in multiple neuronal clusters of the ventral nerve cord. The relative abundance of Scyol-VIH mRNA transcript in the eyestalk was relatively greater in immature stage females, then decreased as ovarian maturation progressed. Furthermore, eyestalk Scyol-VIH increased after dopamine (5 μg/g BW) injection. The present research provides fundamental information about Scyol-VIH and its potential effect in controlling reproduction.


Biotinylated-spiperone ligands for quantum dot labeling of the dopamine D2 receptor in live cell cultures

Ian D Tomlinson, Oleg Kovtun, Tiffany M Crescentini, Sandra J Rosenthal
PMID: 30808590   DOI: 10.1016/j.bmcl.2019.02.024

Abstract

We have synthesized 3 analogs of the dopamine D2 receptor (D2 DR) antagonist spiperone that can be conjugated to streptavidin-coated quantum dots via a pegylated biotin derivative. Using fluorescent imaging we demonstrate that substitution on the spiro position is tolerated, whilst the length and rigidity of a spacer arm attached to spiperone is important in controlling specific labeling as well as minimizing nonspecific labeling to cells and the surface of cell culture dishes. The ligand with the most rigid linker IDT772 (4) had the best binding profile and had high specific binding to D2 DR expressing HEK-293T cells with low nonspecific binding to plates and HEK-293T cells that lacked the D2 DR.


Structure of the dopamine D

Dohyun Im, Asuka Inoue, Takaaki Fujiwara, Takanori Nakane, Yasuaki Yamanaka, Tomoko Uemura, Chihiro Mori, Yuki Shiimura, Kanako Terakado Kimura, Hidetsugu Asada, Norimichi Nomura, Tomoyuki Tanaka, Ayumi Yamashita, Eriko Nango, Kensuke Tono, Francois Marie Ngako Kadji, Junken Aoki, So Iwata, Tatsuro Shimamura
PMID: 33353947   DOI: 10.1038/s41467-020-20221-0

Abstract

In addition to the serotonin 5-HT
receptor (5-HT
R), the dopamine D
receptor (D
R) is a key therapeutic target of antipsychotics for the treatment of schizophrenia. The inactive state structures of D
R have been described in complex with the inverse agonists risperidone (D
R
) and haloperidol (D
R
). Here we describe the structure of human D
R in complex with spiperone (D
R
). In D
R
, the conformation of the extracellular loop (ECL) 2, which composes the ligand-binding pocket, was substantially different from those in D
R
and D
R
, demonstrating that ECL2 in D
R is highly dynamic. Moreover, D
R
exhibited an extended binding pocket to accommodate spiperone's phenyl ring, which probably contributes to the selectivity of spiperone to D
R and 5-HT
R. Together with D
R
and D
R
, the structural information of D
R
should be of value for designing novel antipsychotics with improved safety and efficacy.


Activating dopamine D2 receptors reduces brown adipose tissue thermogenesis induced by psychological stress and by activation of the lateral habenula

Mariana Brizuela, Anna Antipov, William W Blessing, Youichirou Ootsuka
PMID: 31862967   DOI: 10.1038/s41598-019-56125-3

Abstract

Emotional hyperthermia is the increase in body temperature that occurs as a response to an animal detecting a salient, survival-relevant stimulus. Brown adipose tissue (BAT) thermogenesis, controlled via its sympathetic innervation, contributes to this temperature increase. Here, we have used an intruder rat experimental model to determine whether quinpirole-mediated activation of dopamine D
receptors attenuates emotional hyperthermia in conscious rats. In anesthetized rats, we determined whether systemic quinpirole reduces BAT nerve discharge induced by activation of the medullary raphé and the lateral habenula (LHb). We measured BAT and body temperature with chronically implanted thermistors in conscious, freely moving, individually housed, male rats (resident rats). Either vehicle or quinpirole was administered, intraperitoneally, to the resident rat 30 min before introduction of a caged intruder rat. Quinpirole, in a dose-dependent manner, reduced intruder-elicited increases in BAT and body temperature. Pre-treatment with the D
antagonist spiperone, but not the selective D
antagonist SCH-23390, prevented this quinpirole-elicited decrease. In anesthetized rats, quinpirole abolished BAT sympathetic nerve discharge elicited by bicuculline-mediated activation of the LHb, but not the medullary raphé. Thus, activation of dopamine D
receptors reduces the BAT thermogenesis that contributes to emotional hyperthermia. We provide evidence that these dopamine D
receptors are located in the thermogenic pathway between the LHb and the lower brainstem pre-sympathetic control centre in the medullary raphé.


Distinct Dopamine D₂ Receptor Antagonists Differentially Impact D₂ Receptor Oligomerization

Elise Wouters, Adrián Ricarte Marín, James Andrew Rupert Dalton, Jesús Giraldo, Christophe Stove
PMID: 30987329   DOI: 10.3390/ijms20071686

Abstract

Dopamine D₂ receptors (D₂R) are known to form transient homodimer complexes, of which the increased formation has already been associated with development of schizophrenia. Pharmacological targeting and modulation of the equilibrium of these receptor homodimers might lead to a better understanding of the critical role played by these complexes in physiological and pathological conditions. Whereas agonist addition has shown to prolong the D₂R dimer lifetime and increase the level of dimer formation, the possible influence of D₂R antagonists on dimerization has remained rather unexplored. Here, using a live-cell reporter assay based on the functional complementation of a split Nanoluciferase, a panel of six D₂R antagonists were screened for their ability to modulate the level of D
R dimer formation. Incubation with the D₂R antagonist spiperone decreased the level of D
R dimer formation significantly by 40-60% in real-time and after long-term (≥16 h) incubations. The fact that dimer formation of the well-studied A
-D
R dimer was not altered following incubation with spiperone supports the specificity of this observation. Other D₂R antagonists, such as clozapine, risperidone, and droperidol did not significantly evoke this dissociation event. Furthermore, molecular modeling reveals that spiperone presents specific Tyr199
and Phe390
conformations, compared to clozapine, which may determine D₂R homodimerization.


Explore Compound Types